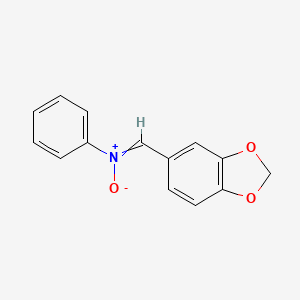
1-(2H-1,3-benzodioxol-5-yl)-N-phenylmethanimine oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2H-1,3-Benzodioxol-5-yl)-N-phenylmethanimine oxide is an organic compound that features a benzodioxole ring fused with a phenylmethanimine oxide group
Métodos De Preparación
The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-N-phenylmethanimine oxide typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Introduction of the Phenylmethanimine Group: The phenylmethanimine group is introduced via a condensation reaction between aniline and formaldehyde.
Oxidation: The final step involves the oxidation of the phenylmethanimine group to form the methanimine oxide.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions.
Análisis De Reacciones Químicas
1-(2H-1,3-Benzodioxol-5-yl)-N-phenylmethanimine oxide undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to form more complex oxides.
Reduction: Reduction reactions can convert the methanimine oxide back to the corresponding amine.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid.
Aplicaciones Científicas De Investigación
1-(2H-1,3-Benzodioxol-5-yl)-N-phenylmethanimine oxide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-N-phenylmethanimine oxide involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes. The exact pathways and molecular targets are still under investigation, but it is believed to involve oxidative stress and inhibition of key enzymes.
Comparación Con Compuestos Similares
1-(2H-1,3-Benzodioxol-5-yl)-N-phenylmethanimine oxide can be compared with similar compounds such as:
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: This compound has a similar benzodioxole ring but differs in the functional group attached to it.
N-Phenylmethanimine: This compound lacks the benzodioxole ring, making it less complex and potentially less active in certain reactions.
Propiedades
Fórmula molecular |
C14H11NO3 |
|---|---|
Peso molecular |
241.24 g/mol |
Nombre IUPAC |
1-(1,3-benzodioxol-5-yl)-N-phenylmethanimine oxide |
InChI |
InChI=1S/C14H11NO3/c16-15(12-4-2-1-3-5-12)9-11-6-7-13-14(8-11)18-10-17-13/h1-9H,10H2 |
Clave InChI |
ZYMPIMWKBKPKIX-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C=[N+](C3=CC=CC=C3)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


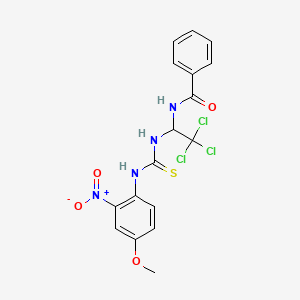
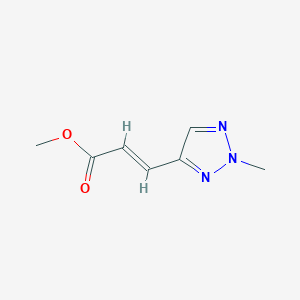
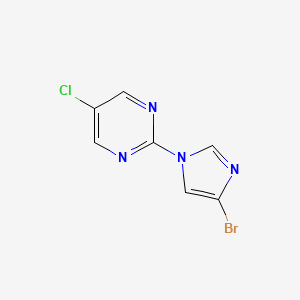
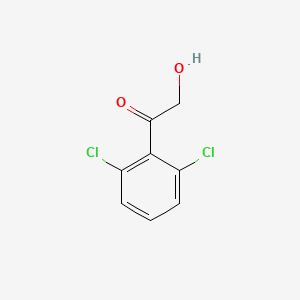
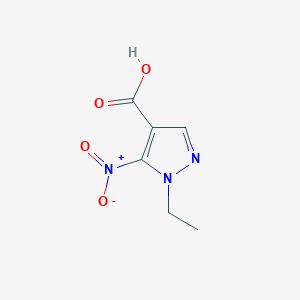
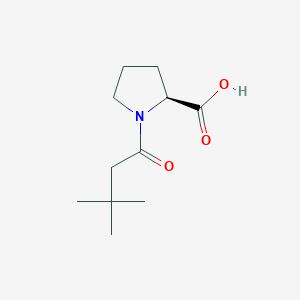
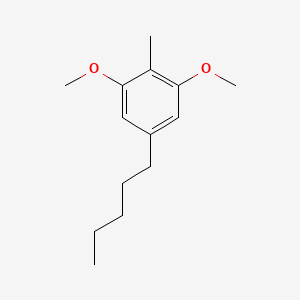


![[2-(2-Fluoroethoxy)phenyl]methanol](/img/structure/B11715136.png)
![(3E)-4,7,7-Trimethyl-3-(2-phenylhydrazin-1-ylidene)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B11715142.png)
![2-hydroxy-3,5-diiodo-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}benzamide](/img/structure/B11715148.png)
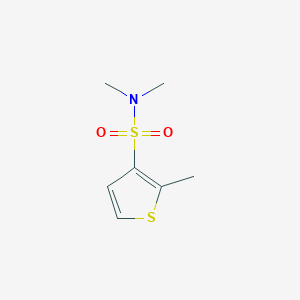
![4,5-Bis{[(4-heptylphenyl)carbonyl]amino}-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl bis(4-heptylbenzoate)](/img/structure/B11715155.png)
